

# spectroscopic data (NMR, IR, Mass Spec) of Boc-N-Me-D-Phe-OH

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## Compound of Interest

Compound Name: *Boc-N-Me-D-Phe-OH*

Cat. No.: *B558483*

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## Spectroscopic Data of Boc-N-Me-D-Phe-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-N-methyl-D-phenylalanine (**Boc-N-Me-D-Phe-OH**). The information detailed herein is essential for the characterization and quality control of this crucial building block in peptide synthesis and drug discovery. This document presents quantitative data in structured tables, details experimental protocols for key analytical techniques, and includes visualizations of experimental workflows.

## Chemical Structure and Properties

- IUPAC Name: (2R)-2-[--INVALID-LINK--amino]-3-phenylpropanoic acid
- Molecular Formula: C<sub>15</sub>H<sub>21</sub>NO<sub>4</sub>[\[1\]](#)
- Molecular Weight: 279.33 g/mol [\[1\]](#)
- CAS Number: 85466-66-6

## Spectroscopic Data

The following sections present the available spectroscopic data for **Boc-N-Me-D-Phe-OH**. It is important to note that while extensive data is available for the L-enantiomer (Boc-N-Me-L-Phe-OH), specific experimental spectra for the D-enantiomer are less commonly published. The spectroscopic properties (NMR, IR, Mass Spec) of enantiomers are identical, with the exception of their interaction with plane-polarized light (optical rotation). Therefore, the data presented below, sourced from the characterization of the L-isomer, is representative of the D-isomer.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The <sup>1</sup>H and <sup>13</sup>C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

### <sup>1</sup>H NMR (Proton NMR) Data

The following table summarizes the proton NMR chemical shifts for Boc-N-Me-L-Phe-OH, which are expected to be identical for the D-isomer.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.32-7.14	m	5H	Aromatic ( $C_6H_5$ )
4.95	m	1H	$\alpha$ -CH
3.39-3.02	m	2H	$\beta$ -CH <sub>2</sub>
2.78	s	3H	N-CH <sub>3</sub>
1.39	s	9H	Boc (-C(CH <sub>3</sub> ) <sub>3</sub> )

Data sourced from the synthesis of Boc-N-Me-L-Phe-OH.

### <sup>13</sup>C NMR (Carbon NMR) Data

Quantitative <sup>13</sup>C NMR data for **Boc-N-Me-D-Phe-OH** is not readily available in the searched literature. However, based on related compounds and general chemical shift knowledge, the expected approximate chemical shifts are provided below.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Assignment
~175	Carboxylic Acid (C=O)
~155	Boc (C=O)
~137	Aromatic (quaternary C)
~129, ~128, ~126	Aromatic (CH)
~80	Boc (quaternary C)
~60	$\alpha$ -CH
~38	$\beta$ -CH <sub>2</sub>
~31	N-CH <sub>3</sub>
~28	Boc (-C(CH <sub>3</sub> ) <sub>3</sub> )

## Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The table below lists the characteristic absorption bands for Boc-N-Me-L-Phe-OH, which are expected to be identical for the D-isomer.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3031	Weak	Aromatic C-H stretch
2972	Medium	Aliphatic C-H stretch
1715	Strong	Carboxylic Acid C=O stretch
1693	Strong	Boc C=O stretch
1454	Medium	C-H bend
1367	Medium	C-H bend (gem-dimethyl)
1250	Strong	C-O stretch
1157	Strong	C-O stretch

Data sourced from the synthesis of Boc-N-Me-L-Phe-OH.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For **Boc-N-Me-D-Phe-OH**, the exact mass can be calculated from its molecular formula.

Parameter	Value
Molecular Ion (M)	<chem>C15H21NO4</chem>
Exact Mass	279.1471 g/mol
$[M+H]^+$	280.1543 m/z
$[M+Na]^+$	302.1362 m/z

Expected Fragmentation Pattern:

In mass spectrometry, the Boc group is known to be labile and can fragment in predictable ways. Common fragmentation pathways include the loss of isobutylene (56 Da) or the entire Boc group (100 Da).

## Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

## NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of **Boc-N-Me-D-Phe-OH**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

**<sup>1</sup>H NMR Acquisition:**

- Spectrometer: 400 MHz or higher field strength.
- Pulse Program: Standard proton acquisition.
- Number of Scans: 16-64 scans.
- Relaxation Delay: 1-2 seconds.

**<sup>13</sup>C NMR Acquisition:**

- Spectrometer: 100 MHz or higher.
- Pulse Program: Proton-decoupled carbon acquisition.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.

**Data Processing:**

- Apply Fourier transformation to the raw data.
- Perform phase and baseline corrections.
- Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

## FT-IR Spectroscopy

**Sample Preparation (ATR):**

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **Boc-N-Me-D-Phe-OH** sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact.

**Data Acquisition:**

- Instrument: A Fourier Transform Infrared Spectrometer (e.g., Bruker Tensor 27 FT-IR).[\[1\]](#)
- Technique: Attenuated Total Reflectance (ATR).[\[1\]](#)
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.

## Mass Spectrometry

### Sample Preparation:

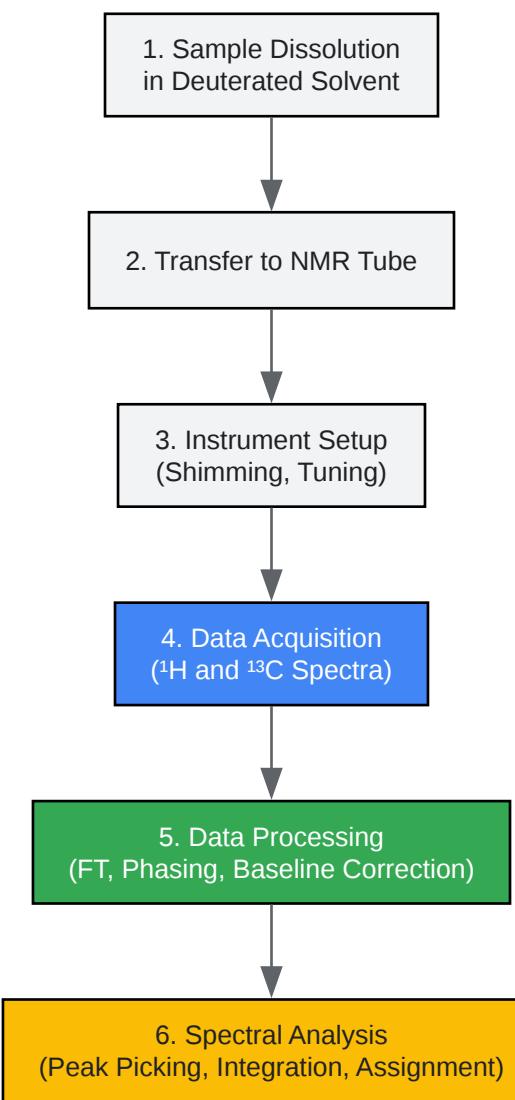
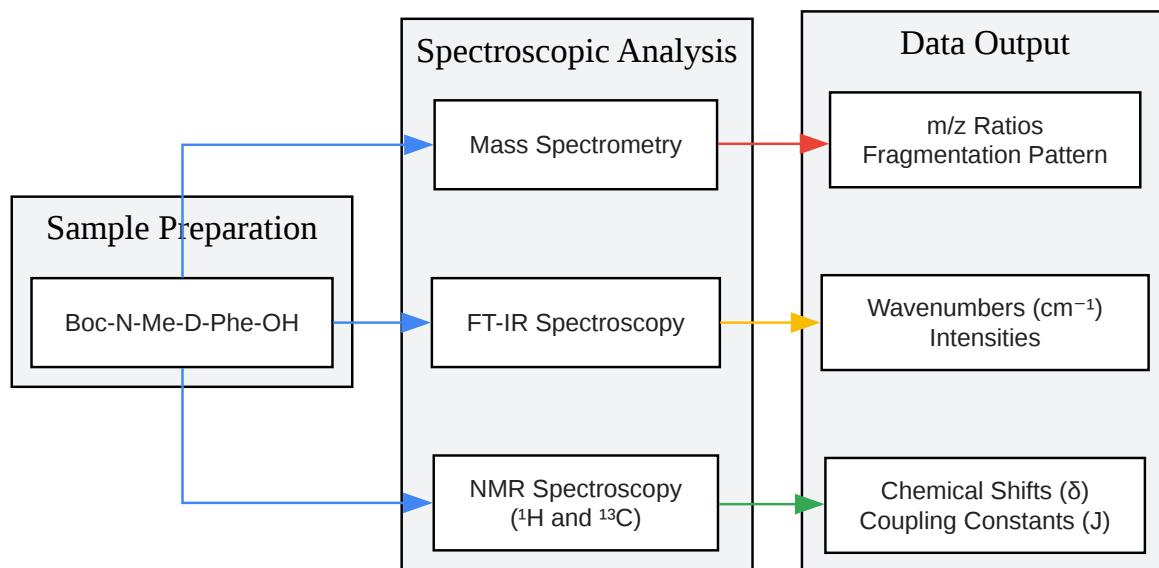
- Prepare a stock solution of **Boc-N-Me-D-Phe-OH** in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10  $\mu\text{g}/\text{mL}$  in the mobile phase.

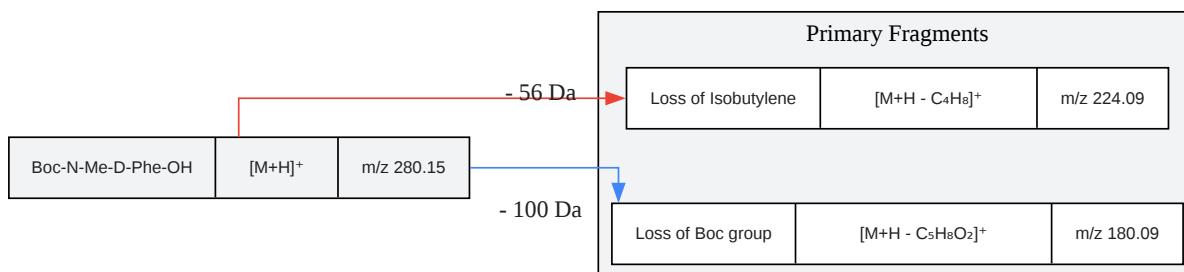
### Data Acquisition (ESI-MS):

- Instrument: An electrospray ionization mass spectrometer.
- Ionization Mode: Positive or negative ion mode.
- Mass Range: Scan a range appropriate to detect the molecular ion and expected fragments (e.g.,  $\text{m/z}$  50-500).
- Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument and compound.

## Mandatory Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of **Boc-N-Me-D-Phe-OH**.





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## References

- 1. Boc-N-Me-Phe-OH | C15H21NO4 | CID 7010602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [spectroscopic data (NMR, IR, Mass Spec) of Boc-N-Me-D-Phe-OH]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b558483#spectroscopic-data-nmr-ir-mass-spec-of-boc-n-me-d-phe-oh>

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